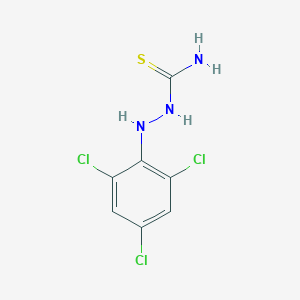

2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide typically involves the reaction of specific benzoic acids hydrazides with isothiocyanates, followed by further reactions to obtain desired derivatives. For instance, new hydrazinecarbothioamides were synthesized by reacting 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, showcasing a method that could potentially be adapted for the synthesis of this compound (Barbuceanu et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds in this class has been extensively studied using various spectroscopic techniques. For example, the vibrational spectral analysis using FT-IR and FT-Raman spectroscopic techniques has been employed to understand the equilibrium geometry and vibrational wave numbers of similar compounds, which can provide insights into the molecular structure of this compound (Ragamathunnisa M et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of hydrazinecarbothioamides can be explored through their interactions with various reagents. For instance, the reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate has shown to afford various heterocyclic rings, indicating the versatile reactivity of the hydrazinecarbothioamide group (Aly et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, are crucial for understanding the applications and handling of these compounds. For example, the solubility of N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide (a related compound) in various solvents indicates the impact of temperature and solvent nature on the solubility of hydrazinecarbothioamides, which can be relevant for the compound of interest (Shakeel et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds and stability, are influenced by the molecular structure. The synthesis and characterization of similar compounds provide insights into the chemical behavior and stability of hydrazinecarbothioamides under various conditions, which can be applied to understand the chemical properties of this compound.

Scientific Research Applications

Spectroscopic Analysis and Molecular Properties

In a study by Ragamathunnisa M, Selvi C, and Jasmine Vasantha Rani E (2015), vibrational spectral analysis of 2-(2,4,6-Trichlorophenyl) hydrazinecarbothioamide was carried out using FT-IR and FT-Raman spectroscopic techniques. The research focused on determining the equilibrium geometry, vibrational wave numbers, HOMO–LUMO energy, and thermodynamic parameters of the compound (Ragamathunnisa M, Selvi C, & Jasmine Vasantha Rani E, 2015).

Synthesis and Characterization

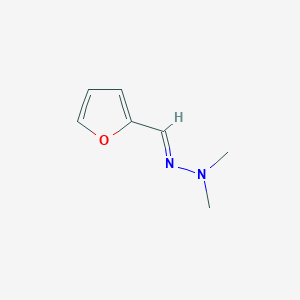

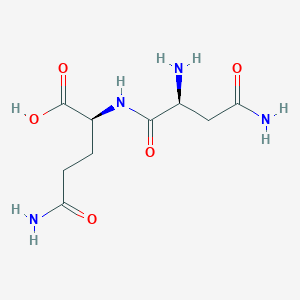

E. Ramadan (2019) synthesized a number of 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides through condensation of 2-(2,4,6-Trichlorophenyl) hydrazinecarbothioamide with aromatic aldehydes. The compounds were characterized by spectroscopic methods and mass spectrometry, contributing to the understanding of their molecular modeling and atomic charges (E. Ramadan, 2019).

Antioxidant Activity

Ștefania-Felicia Bărbuceanu et al. (2014) conducted research on new hydrazinecarbothioamides, which included 2-(2,4,6-Trichlorophenyl) hydrazinecarbothioamide derivatives. These compounds showed excellent antioxidant activity, which was evaluated using the DPPH method (Ștefania-Felicia Bărbuceanu et al., 2014).

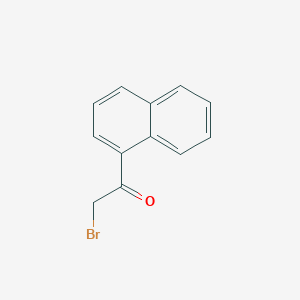

Optical Probe Applications

A study by W. Shi et al. (2016) synthesized a simple-structured, hydrazinecarbothioamide-containing Schiff-base derivative, which was used as an optical probe for the detection of Hg2+ and Ag+ ions. This research demonstrates the potential of 2-(2,4,6-Trichlorophenyl) hydrazinecarbothioamide derivatives in sensor technology (W. Shi et al., 2016).

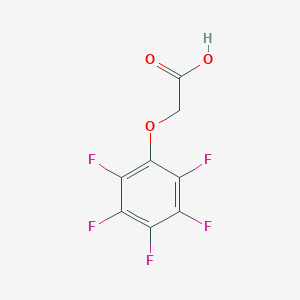

Solubility and Thermodynamic Properties

The solubility and thermodynamic properties of derivatives of 2-(2,4,6-Trichlorophenyl) hydrazinecarbothioamide were studied by F. Shakeel, M. A. Bhat, and N. Haq (2014). Their research provides valuable data on the solubility in various solvents, which is crucial for pharmaceutical formulation development (F. Shakeel, M. A. Bhat, & N. Haq, 2014).

Catalytic and Anticonvulsant Applications

Laxmi Tripathi and Praveen Kumar (2013) designed and synthesized novel derivatives of 2-(2,4,6-Trichlorophenyl) hydrazinecarbothioamide with potential anticonvulsant applications. This study highlights the compound's relevance in medicinal chemistry, particularly in the development of anticonvulsant drugs (Laxmi Tripathi & Praveen Kumar, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds such as tris(2,4,6-trichlorophenyl)methyl (ttm) radicals have been synthesized and evaluated for their interaction with water molecules . They have been found to show fluorescence and the ability to shorten the longitudinal relaxation time (T1) of water .

Mode of Action

Related ttm radicals have been found to interact with water molecules, showing fluorescence and affecting the relaxation time of water . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their properties.

Biochemical Pathways

Related ttm radicals have been found to exhibit unique luminescence properties , suggesting that they may affect pathways related to light emission or energy transfer.

Pharmacokinetics

Related ttm radicals have been found to be water-soluble , which could potentially impact their bioavailability and distribution within the body.

Result of Action

Related ttm radicals have been found to exhibit fluorescence and affect the relaxation time of water , suggesting that they may have similar effects at the molecular and cellular level.

Action Environment

The water solubility of related ttm radicals suggests that their action and efficacy may be influenced by the presence of water and possibly other environmental factors.

properties

IUPAC Name |

(2,4,6-trichloroanilino)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N3S/c8-3-1-4(9)6(5(10)2-3)12-13-7(11)14/h1-2,12H,(H3,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWGCUILUNSFII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NNC(=S)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377082 |

Source

|

| Record name | 2-(2,4,6-Trichlorophenyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14576-98-8 |

Source

|

| Record name | 2-(2,4,6-Trichlorophenyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)